

PatMaN: A Deep Dive into Nucleotide Sequence Alignment

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This in-depth technical guide explores the core of **PatMaN** (Pattern Matching in Nucleotide databases), a powerful tool for rapid and accurate alignment of short nucleotide sequences against large databases. **PatMaN** is particularly well-suited for applications in genomics, transcriptomics, and drug discovery where identifying specific short motifs within vast biological datasets is a critical step.

Core Algorithm: A Non-Deterministic Automata Approach

At its heart, **PatMaN** employs a non-deterministic finite automaton (NFA) matching algorithm built upon a keyword tree. This approach is conceptually similar to the Aho-Corasick algorithm, renowned for its efficiency in searching for multiple patterns simultaneously.

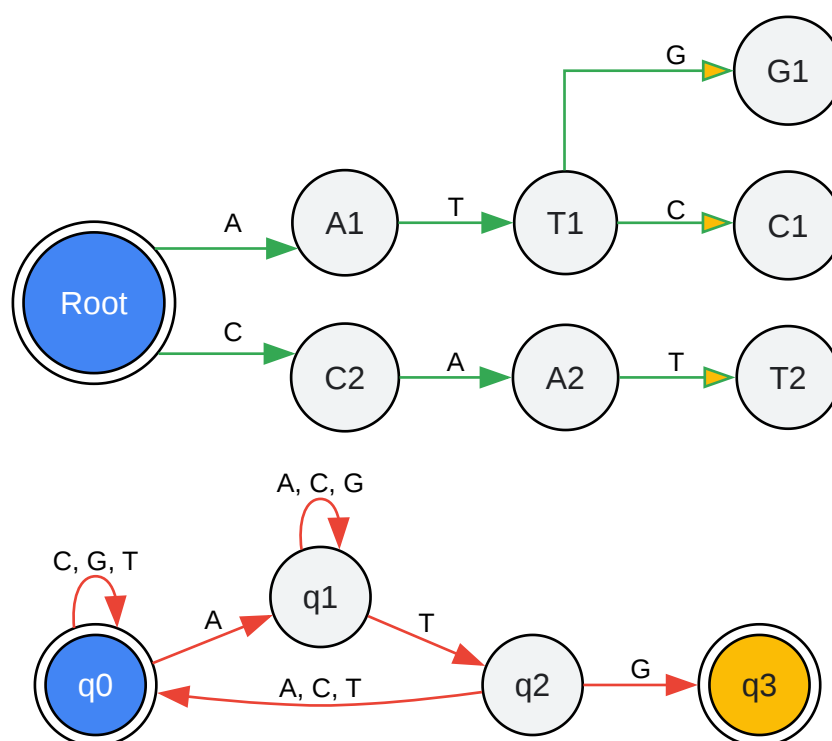
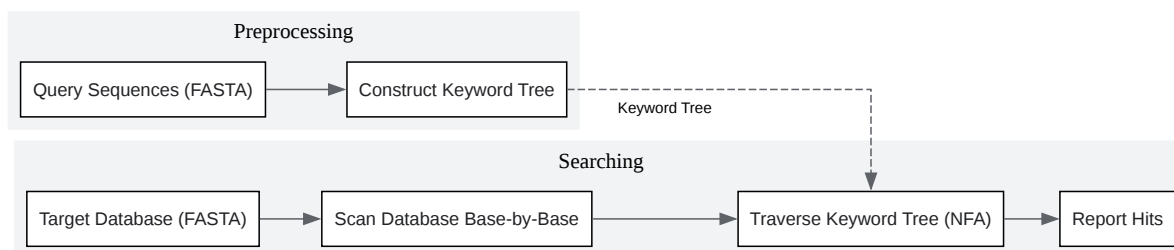
The core workflow of the **PatMaN** algorithm can be broken down into two main phases:

- **Keyword Tree Construction:** **PatMaN** first constructs a keyword tree (also known as a trie) from the set of query sequences. Each path from the root to a leaf in the tree represents a unique query sequence. This data structure allows for a highly efficient way to check for the presence of multiple patterns in a single pass.
- **Non-Deterministic Searching:** The target database is then scanned base by base. The algorithm traverses the keyword tree, and for each base in the target sequence, it explores

possible matches, mismatches, and gaps within a predefined edit distance. The use of a non-deterministic automaton allows the algorithm to simultaneously keep track of all potential alignments that are within the user-defined error tolerance.

This two-phase process allows **PatMaN** to achieve high speed for perfect matches, with the search time being primarily dependent on the size of the target database. However, it's important to note that the retrieval time increases exponentially with the number of allowed edits (mismatches and gaps).^[1]

Logical Flow of the PatMaN Algorithm



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References

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- To cite this document: BenchChem. [PatMaN: A Deep Dive into Nucleotide Sequence Alignment]. BenchChem, [2025]. [Online PDF]. Available at:
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